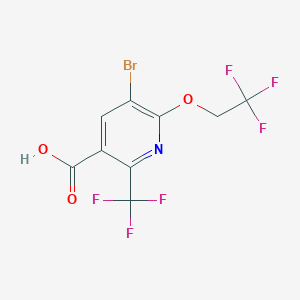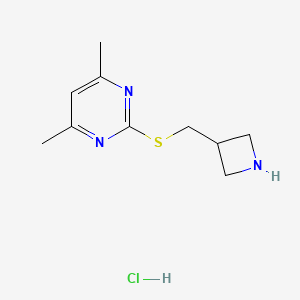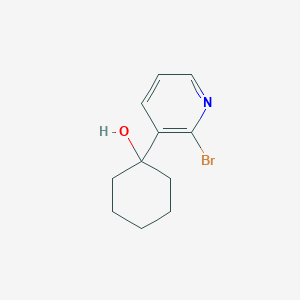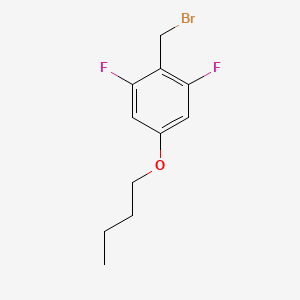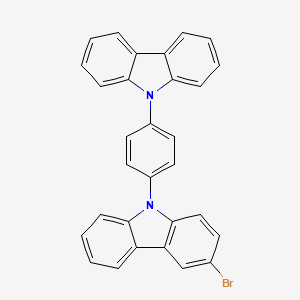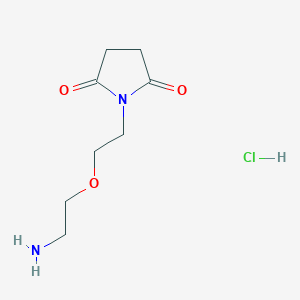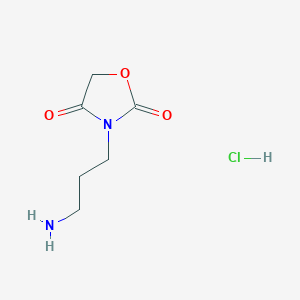
tert-Butyl (r)-5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl ®-5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butyl group and a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of tert-Butyl ®-5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate typically involves the protection of amino acids using tert-butoxycarbonyl (Boc) groups. One common method involves the reaction of amino acids with di-tert-butyl dicarbonate in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In industrial settings, the production of tert-butyl esters of Nα-protected amino acids can be achieved using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method provides good yields and is suitable for a variety of amino acid side chains and substituents.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl ®-5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Coupling Reactions: It can participate in peptide coupling reactions using reagents like N,N′-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid is commonly used to remove the Boc protecting group.
Coupling Reagents: DIC and HOBt are frequently used in peptide synthesis.
Major Products Formed
Deprotected Amino Acids: Removal of the Boc group yields the free amino acid.
Peptides: Coupling reactions with other amino acids result in the formation of peptides.
Applications De Recherche Scientifique
tert-Butyl ®-5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate has several applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: It serves as a building block in the preparation of biologically active peptides.
Medicine: It is involved in the development of peptide-based drugs and therapeutic agents.
Industry: It is used in the production of peptide-based materials and bioconjugates.
Mécanisme D'action
The mechanism of action of tert-Butyl ®-5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate primarily involves its role as a protected amino acid derivative. The Boc group provides stability during synthetic processes and can be selectively removed under acidic conditions . This allows for the sequential addition of amino acids in peptide synthesis. The compound’s reactivity is largely due to the presence of the Boc group, which can be easily cleaved to reveal the free amine for further reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl ®-5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate: Characterized by the presence of a Boc protecting group.
tert-Butyl ®-5-amino-4-((benzyloxycarbonyl)amino)-5-oxopentanoate: Similar structure but with a benzyloxycarbonyl (Cbz) protecting group.
tert-Butyl ®-5-amino-4-((fluorenylmethoxycarbonyl)amino)-5-oxopentanoate: Contains a fluorenylmethoxycarbonyl (Fmoc) protecting group.
Uniqueness
The uniqueness of tert-Butyl ®-5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate lies in its Boc protecting group, which offers several advantages:
Propriétés
IUPAC Name |
tert-butyl (4R)-5-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O5/c1-13(2,3)20-10(17)8-7-9(11(15)18)16-12(19)21-14(4,5)6/h9H,7-8H2,1-6H3,(H2,15,18)(H,16,19)/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGODVPQSOIIIMM-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)N)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@H](C(=O)N)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


